

2,2,2-Trifluoroethyl butyrate physical properties

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl butyrate

Cat. No.: B1202167

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An In-depth Technical Guide to the Physical Properties of **2,2,2-Trifluoroethyl Butyrate**

Introduction

2,2,2-Trifluoroethyl butyrate (CAS No. 371-27-7), also known as 2,2,2-trifluoroethyl butanoate, is a fluorinated ester of significant interest in various scientific and industrial fields. [1] Its unique molecular structure, featuring a trifluoromethyl group, imparts distinct physical and chemical properties compared to its non-fluorinated analog, ethyl butyrate. [1][2] These properties make it a valuable compound for applications as a solvent in organic synthesis, a reagent in the development of pharmaceuticals and agrochemicals, and an intermediate in the production of specialty polymers and coatings. [3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical diagrams illustrating the structure-property relationships and experimental workflows.

Core Physical Properties

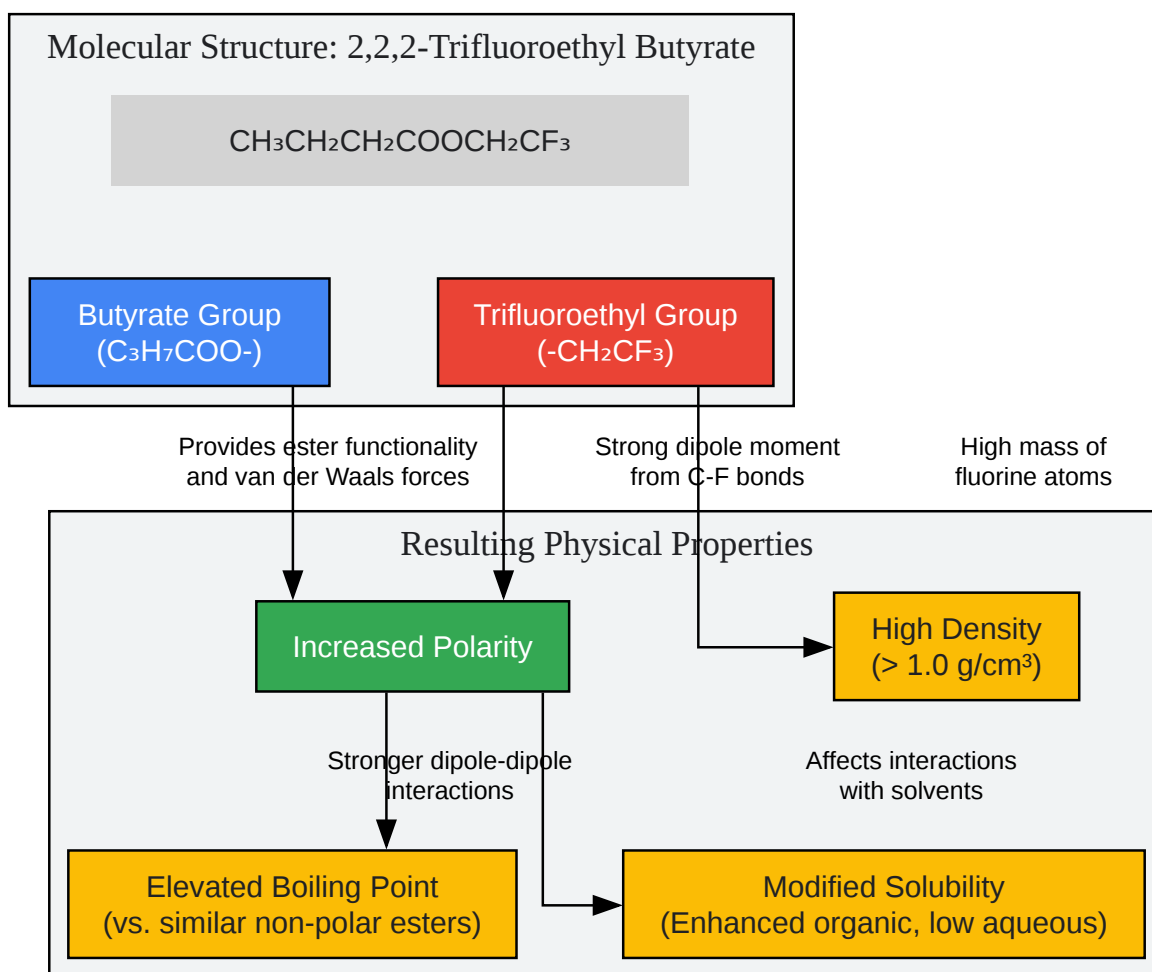
The physical characteristics of **2,2,2-Trifluoroethyl butyrate** are summarized below. The data is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ F ₃ O ₂	[1][3][4]
Molecular Weight	170.13 g/mol	[1][3][4]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	113 °C ¹	[3]
Melting Point	-62 °C ²	[1]
Density / Specific Gravity	1.14 g/cm ³ at 20°C ³	[3][5]
Refractive Index	1.350 (n _{20D})	[3][5]
Flash Point	24 °C	[6]
Purity	≥ 98% (by GC)	[3][5]
Solubility	Enhanced solubility in organic solvents; limited in aqueous systems.	[1][3]

¹A boiling point of 121 °C has also been reported.[1] ²Some sources do not list a specific melting point.[5] ³A density of 1.06 g/cm³ has also been reported.[1]

Structure-Property Relationships

The presence of the electron-withdrawing trifluoromethyl group (-CF₃) is the primary driver of the compound's unique properties. It significantly influences intermolecular forces, polarity, and volatility.



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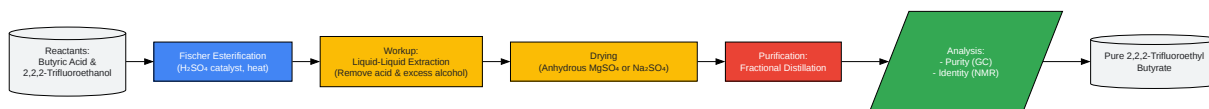
Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of the physical properties of **2,2,2-Trifluoroethyl butyrate** follows standard organic chemistry laboratory procedures.

Synthesis and Purification Workflow

A common method for synthesizing esters is the Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst.[7] The product must then be purified to allow for accurate property measurement.



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Caption: General workflow for the synthesis and purification of an ester.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Distillation):

- Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Place a sample of purified **2,2,2-Trifluoroethyl butyrate** and a few boiling chips into the round-bottom flask.
- Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
- Begin heating the flask gently.
- Record the temperature at which the liquid consistently condenses and collects in the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Density Measurement

Objective: To determine the mass per unit volume of the liquid.

Methodology (Pycnometer):

- Carefully clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m_1).
- Fill the pycnometer with the **2,2,2-Trifluoroethyl butyrate** sample, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid.
- Measure the mass of the pycnometer filled with the sample (m_2).
- Measure the temperature of the sample.
- Calculate the mass of the sample by subtraction ($m_{\text{sample}} = m_2 - m_1$).
- Calculate the density using the formula: $\text{Density} = m_{\text{sample}} / V_{\text{pycnometer}}$, where V is the known volume of the pycnometer.

Refractive Index Measurement

Objective: To measure how light bends as it passes through the liquid, which is an indicator of purity.

Methodology (Abbé Refractometer):

- Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
- Ensure the prism surfaces are clean.
- Place a few drops of the **2,2,2-Trifluoroethyl butyrate** sample onto the lower prism.
- Close the prisms and allow the temperature to stabilize (typically 20°C, as indicated by "n_{20D}").
- Look through the eyepiece and adjust the knob until the light and dark fields meet at the crosshairs.
- Read the refractive index value from the scale.

Purity Analysis by Gas Chromatography (GC)

Objective: To separate volatile components of a mixture and determine the relative amount of the target compound.

Methodology:

- A small, known volume of the **2,2,2-Trifluoroethyl butyrate** sample is injected into the gas chromatograph's injection port, where it is vaporized.
- An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a chromatographic column.
- The components of the sample travel through the column at different rates, depending on their boiling points and interactions with the column's stationary phase.
- Components exit the column at different times (retention times) and are detected.
- The resulting chromatogram shows peaks corresponding to each component. The area under the peak for **2,2,2-Trifluoroethyl butyrate**, relative to the total area of all peaks, is used to calculate its purity (e.g., >98%).

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